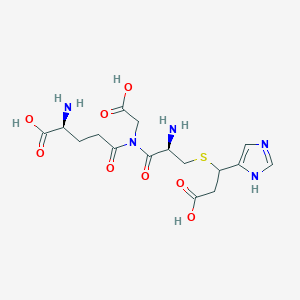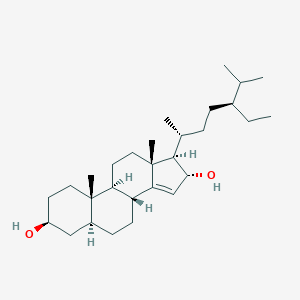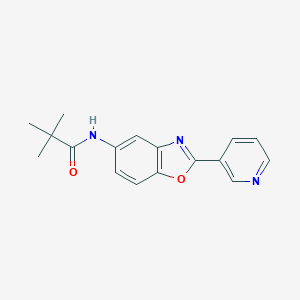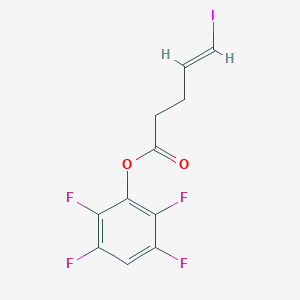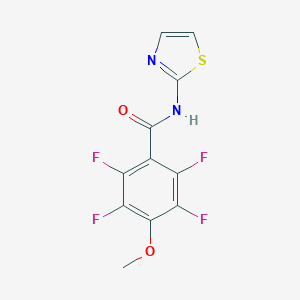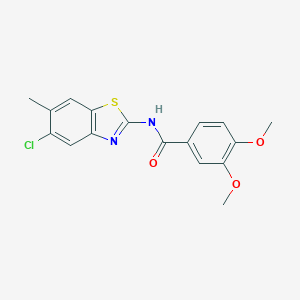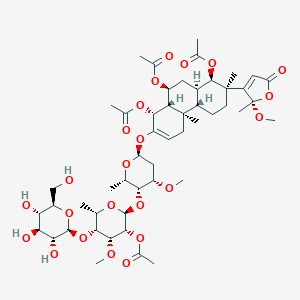
N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as IPDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. IPDC is a small molecule that belongs to the class of benzodioxine derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in disease pathways. For example, N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. By inhibiting PDE4, N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can reduce inflammation and potentially provide therapeutic benefit in inflammatory diseases.
Biochemical and Physiological Effects:
N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In vivo studies have shown that N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can reduce inflammation and improve cognitive function in animal models of neurological disorders.
実験室実験の利点と制限
One advantage of using N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target enzymes. Additionally, N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is relatively easy to synthesize and purify, which makes it a cost-effective compound for research. However, one limitation of using N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the development of N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide analogs with improved potency and selectivity for specific enzymes. Another area of interest is the investigation of N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in combination with other drugs for synergistic effects. Finally, the therapeutic potential of N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in specific disease states, such as cancer and neurological disorders, warrants further investigation.
合成法
N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized using a straightforward method that involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 5-iodo-2-pyridylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using chromatographic techniques to obtain pure N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
科学的研究の応用
N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including protein kinases and phosphodiesterases, which are involved in several disease states. N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been identified as a promising lead compound for the development of novel drugs for the treatment of cancer, inflammation, and neurological disorders.
特性
製品名 |
N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
|---|---|
分子式 |
C14H11IN2O3 |
分子量 |
382.15 g/mol |
IUPAC名 |
N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C14H11IN2O3/c15-10-2-4-13(16-8-10)17-14(18)9-1-3-11-12(7-9)20-6-5-19-11/h1-4,7-8H,5-6H2,(H,16,17,18) |
InChIキー |
CBMQTMSKVYWKOQ-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC=C(C=C3)I |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC=C(C=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)
![4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)
![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)
![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B236158.png)
